molecular formula C16H12O2S B14019865 1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone

1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone

Cat. No.: B14019865
M. Wt: 268.3 g/mol
InChI Key: UFVHWBATVYDOLO-UHFFFAOYSA-N
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Description

1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is a chemical compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of two ethanone groups attached to the 2 and 6 positions of the dibenzothiophene core. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is unique due to the presence of the ethanone groups, which impart distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

1-(6-acetyldibenzothiophen-2-yl)ethanone

InChI

InChI=1S/C16H12O2S/c1-9(17)11-6-7-15-14(8-11)13-5-3-4-12(10(2)18)16(13)19-15/h3-8H,1-2H3

InChI Key

UFVHWBATVYDOLO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C2C=CC=C3C(=O)C

Origin of Product

United States

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